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Compound of Interest

Compound Name: (2R)-2-(4-fluorophenyl)piperidine
Cat. No.: B7947845
Get Quote

Executive Summary

Compound: (2R)-2-(4-fluorophenyl)piperidine CAS (Racemate): 19221-54-6 | Molecular
Formula: C11H14FN Exact Mass: 179.11

This technical guide provides a comprehensive spectroscopic analysis of (2R)-2-(4-
fluorophenyl)piperidine, a critical chiral scaffold in the synthesis of SSRIs (e.g., Paroxetine
analogs) and NMDA receptor antagonists. Unlike generic spectral databases, this document
focuses on the causality of spectral features—specifically the scalar coupling effects of the
fluorine substituent in NMR and the alpha-cleavage mechanics in Mass Spectrometry.

Structural Context & Synthetic Isolation

The (2R)-enantiomer is the eutomer for several neuroactive pharmacophores. Obtaining high
optical purity is a prerequisite for accurate spectroscopic assignment, particularly in chiral
environments (e.g., NMR with shift reagents).

Stereoselective Isolation Protocol
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While asymmetric hydrogenation of 2-(4-fluorophenyl)pyridine is possible, the most robust lab-
scale method involves kinetic resolution. The following workflow illustrates the resolution of the
racemate using chiral ligands, a standard in high-integrity process chemistry.

Racemic 4 Kinetic Resolution TFA/DCM (2R)-2-(4-fluorophenyl)piperidine
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Figure 1: Kinetic resolution workflow utilizing organolithium/sparteine complexes to isolate the
(2R) enantiomer.

Nuclear Magnetic Resonance (NMR) Profiling

Expert Insight: The presence of the fluorine atom on the phenyl ring introduces distinct spin-
spin coupling (

and

) that serves as an internal validation tool for structure confirmation.

13C NMR Data (100 MHz, CDCls)

The Carbon-13 spectrum is dominated by the large coupling constants of the fluorine atom.
The ipso-carbon (C4') will appear as a doublet with a coupling constant of ~245 Hz.
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Coupling
Carbon Chemical Shift Assignment
> Multiplicity L L
Position (6 ppm) Logic
)
Benzylic,
C-2 (Piperidine) 62.8 Singlet - adjacent to
Nitrogen.
_ Methylene beta
C-3 325 Singlet - )
to Nitrogen.
C4 25.8 Singlet - Distal methylene.
C-5 26.2 Singlet - Distal methylene.
] Alpha to Nitrogen
C-6 47.9 Singlet - ]
(Deshielded).
Quaternary
C-1' (Ipso) 140.5 Doublet Hz )
aromatic carbon.
Ortho to
C-2'/6' (Ortho) 128.2 Doublet H )
z Fluorine.
Meta to Fluorine
C-3'/5' (Meta) 115.4 Doublet Hz (Distinctive
splitting).
Direct C-F
C-4' (Para) 162.1 Doublet H
z attachment.

'H NMR Data (400 MHz, CDCIs)

Stereochemical Marker: In the (2R) configuration, assuming a chair conformation where the
bulky aryl group prefers the equatorial position, the H-2 proton occupies the axial position. This
results in a large vicinal coupling (

Hz) with the axial proton on C-3.
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Coupling (
Proton Shift (60 ppm) Multiplicity Integration
Hz)
H-2 3.65 dd 1H (Axial-Axial/Eq)
Broadened by
H-6 (eq) 3.18 dm 1H ) o
geminal/vicinal
H-6 (ax) 2.75 td 1H
Ar-H (2', 6) 7.35 dd 2H
Ar-H (3', 59 7.02 t (pseudo) 2H
NH 1.80 brs 1H Exchangeable

19F NMR (376 MHz, CDCl3)
e Shift:  -115.5 ppm

o Multiplicity: Multiplet (decoupled: Singlet)

 Utility: This single peak is the primary assay for purity. Any secondary peaks indicate
defluorination or regioisomeric impurities (e.g., 2-fluorophenyl or 3-fluorophenyl isomers).

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (+).
Fragmentation Mechanics
The mass spectrum of 2-substituted piperidines is characterized by a dominant

-cleavage initiated by the radical cation on the nitrogen. This cleavage preferentially breaks the
bond between the piperidine ring (C2) and the exocyclic substituent (the fluorophenyl group).

Key Diagnostic lons:

e m/z 179 (
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): Molecular ion (typically low intensity in EI).

e m/z 178 (

): Loss of hydrogen (formation of imine).

* m/z 84 (Base Peak): The tetrahydropyridinium ion (

). This peak confirms the piperidine ring integrity and indicates the loss of the entire aryl side

Molecular lon (M+)
m/z 179
[Radical Cation on N]
a-Cleavage
(C2-C1' Bond Break)

Charge Retention on N \Neutral Loss (95 Da)

chain.

Neutral Radical
(4-Fluorophenyles)

Base Peak

I
I
m/z 84 :
(Tetrahydropyridinium) |

Click to download full resolution via product page

Figure 2: Dominant fragmentation pathway (EI-MS) showing the formation of the m/z 84 base
peak.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the amine functionality and the halogenated
aromatic system.
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Wavenumber (cm~?) Vibration Mode Structural Significance

Secondary amine (weak to

3320 - 3280 N-H Stretch o _
medium intensity).

3050 - 3010 Ar-C-H Stretch Aromatic ring protons.
Piperidine ring (

2940 - 2850 C-H Stretch
) methylenes.

1605, 1510 C=C Ring Stretch Aromatic skeletal vibrations.
Critical Diagnostic: Strong

1220 - 1215 C-F Stretch N )
band specific to aryl fluorides.
Para-disubstituted benzene

830 - 810 C-H Out-of-Plane

ring (oop bending).

Quality Control: Chiral Purity Assay

To validate the (2R) enantiomer against the (2S) antipode, Chiral HPLC is required.
e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

o Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

e Flow Rate: 1.0 mL/min.

o Detection: UV @ 254 nm.

o Expectation: The (2R) enantiomer typically elutes distinct from the (2S). Note: Elution order
is column-dependent and must be determined via racemate injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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